molecular formula C7H9N3O2 B2506183 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1909313-01-4

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2506183
CAS RN: 1909313-01-4
M. Wt: 167.168
InChI Key: COECFTUPCXEQQH-UHFFFAOYSA-N
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Description

The compound "1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential in creating pharmacologically active molecules.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through the reaction of 1H-1,2,4-triazole with aldehydes in the presence of a catalyst. For instance, 1H-1,2,4-Triazole reacted with 2-butenal in the presence of diaryl prolinol silyl ether and benzoic acid to yield a triazole aldehyde intermediate, which was then reduced and acylated to produce enantioriched triazole benzoates . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various methods, including X-ray crystallography. For example, the crystal structure of a related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was determined to belong to the triclinic space group with specific unit cell parameters . This suggests that similar techniques could be used to elucidate the structure of "this compound."

Chemical Reactions Analysis

Triazole carboxylic acids can undergo a variety of chemical reactions. For instance, alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can lead to methoxy-triazole derivatives. Nitration of the phenyl group and conversion into acid chloride and substituted amide are also possible . These reactions indicate the reactivity of the triazole ring and the carboxylic acid group, which could be extrapolated to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. The reactivity of carboxylic acids with condensing reagents such as 1,1'-oxalyldiimidazole or 1,1'-oxalyldi(1,2,4-triazole) can lead to the formation of amides, esters, and thioesters . This demonstrates the potential of triazole carboxylic acids to be transformed into a diverse array of functionalized products, which could be relevant for the compound "this compound" as well.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : A study by Ferrini et al. (2015) demonstrates the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid. This method allows for the preparation of triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's role in synthesizing biologically active structures (Ferrini et al., 2015).

  • Antimicrobial Activity : Holla et al. (2005) synthesized two substituted 1,2,3-triazoles demonstrating their antimicrobial activity. These compounds were synthesized via 1,3-dipolar cycloaddition reaction, indicating the potential of 1,2,3-triazole derivatives in developing antimicrobial agents (Holla et al., 2005).

  • Metal-Organic Frameworks (MOFs) : Adarsh et al. (2015) exploited a triazole-carboxylic acid ligand derived from an L-amino acid to synthesize a structurally diverse and functionally intriguing metal-organic framework, demonstrating the compound's utility in creating materials with potential storage and catalytic applications (Adarsh et al., 2015).

Biological and Material Applications

  • Organocatalytic Synthesis for Biological Interactions : Ming et al. (2009) described the synthesis of enantioriched 3-(1H-1,2,4-triazol-1-yl)butyl benzoates, which exhibited strong binding interactions with cytochrome P450-dependent sterol 14alpha-demethylase, highlighting the compound's relevance in developing inhibitors for biological targets (Ming et al., 2009).

  • Antioxidant Properties : Dovbnya et al. (2022) developed preparative methods for synthesizing derivatives with antioxidant activity, demonstrating the compound's potential in creating antioxidants (Dovbnya et al., 2022).

  • Coordination Polymers and Magnetism : Vasylevs’kyy et al. (2014) prepared MOFs incorporating triangular Cu(II)-hydroxo clusters, revealing the compound's utility in constructing materials with specific magnetic properties (Vasylevs’kyy et al., 2014).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many triazole derivatives . Additionally, further studies could be conducted to optimize its synthesis and understand its reactivity.

Mechanism of Action

properties

IUPAC Name

1-but-3-enyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h2,5H,1,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECFTUPCXEQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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